![molecular formula C20H20O4 B14735193 2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid CAS No. 5041-46-3](/img/structure/B14735193.png)
2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid is an organic compound that belongs to the family of carboxylic acids It features a benzene ring substituted with a carboxyl group and a phenylhexenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid can be achieved through several methods:
-
Grignard Reaction: : One common method involves the use of a Grignard reagent. The Grignard reagent, typically phenylmagnesium bromide, reacts with an appropriate ester or acid chloride to form the desired product. The reaction is carried out under anhydrous conditions and an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
-
Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is useful for introducing the acyl group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens, nitrating agents, and sulfonating agents in the presence of catalysts.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler carboxylic acid with a benzene ring and a single carboxyl group.
Salicylic Acid: Contains a hydroxyl group in addition to the carboxyl group on the benzene ring.
Acetylsalicylic Acid:
Uniqueness
2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid is unique due to its extended carbon chain and the presence of both a carboxyl group and a phenylhexenyl group. This structural complexity provides it with distinct chemical and biological properties compared to simpler carboxylic acids.
Propriétés
Numéro CAS |
5041-46-3 |
|---|---|
Formule moléculaire |
C20H20O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid |
InChI |
InChI=1S/C20H20O4/c1-2-3-11-16(15-12-7-8-13-17(15)19(21)22)18(20(23)24)14-9-5-4-6-10-14/h4-10,12-13H,2-3,11H2,1H3,(H,21,22)(H,23,24)/b18-16+ |
Clé InChI |
ZKDDTNQBWNROLU-FBMGVBCBSA-N |
SMILES isomérique |
CCCC/C(=C(/C1=CC=CC=C1)\C(=O)O)/C2=CC=CC=C2C(=O)O |
SMILES canonique |
CCCCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
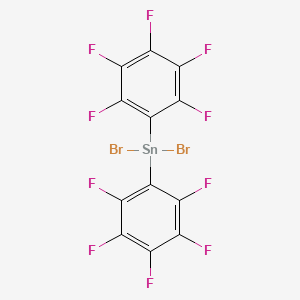

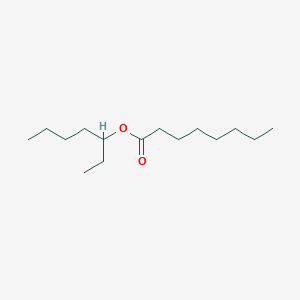
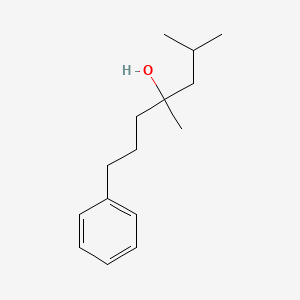
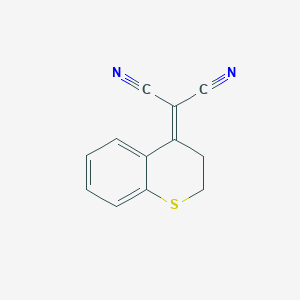
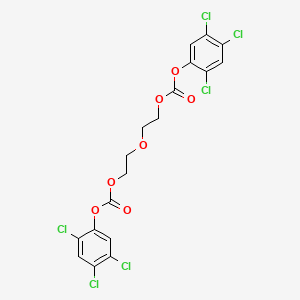
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
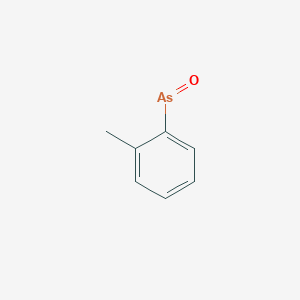
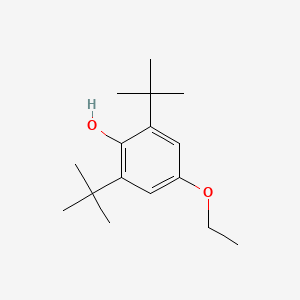

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
